molecular formula C15H12O3S B2643865 2-[(2-Acetylphenyl)sulfanyl]benzoic Acid CAS No. 108059-69-4

2-[(2-Acetylphenyl)sulfanyl]benzoic Acid

Cat. No.: B2643865
CAS No.: 108059-69-4
M. Wt: 272.32
InChI Key: UVKUNTVZWDIEDN-UHFFFAOYSA-N
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Description

2-[(2-Acetylphenyl)sulfanyl]benzoic Acid is an organic compound with the molecular formula C15H12O3SThis compound is characterized by the presence of a sulfanyl group attached to a benzoic acid moiety, with an acetyl group on the phenyl ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Acetylphenyl)sulfanyl]benzoic Acid typically involves the reaction of 2-mercaptobenzoic acid with 2-bromoacetophenone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzoic acid attacks the electrophilic carbon of the bromoacetophenone, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Acetylphenyl)sulfanyl]benzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

2-[(2-Acetylphenyl)sulfanyl]benzoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Acetylphenyl)sulfanyl]benzoic Acid involves its interaction with specific molecular targets. For example, as an allosteric inhibitor of caspase-7, the compound binds to a site distinct from the active site, inducing conformational changes that reduce the enzyme’s activity. This inhibition can modulate apoptotic pathways, making it a potential candidate for therapeutic applications in diseases where apoptosis is dysregulated .

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Aminophenyl)sulfanyl]benzoic Acid: Similar structure but with an amino group instead of an acetyl group.

    2-[(2-Hydroxyphenyl)sulfanyl]benzoic Acid: Contains a hydroxy group instead of an acetyl group.

    2-[(2-Methylphenyl)sulfanyl]benzoic Acid: Features a methyl group in place of the acetyl group.

Uniqueness

2-[(2-Acetylphenyl)sulfanyl]benzoic Acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetyl group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-(2-acetylphenyl)sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3S/c1-10(16)11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)15(17)18/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKUNTVZWDIEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1SC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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